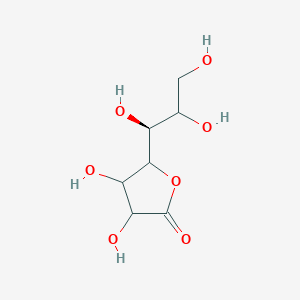
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s chemical formula is C34H22O6S2 , and its molecular weight is approximately 430.54 g/mol .
- It exhibits interesting optical properties due to its extended π-conjugated system, making it relevant for applications in optoelectronic devices.
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound with a unique structure. It consists of two naphthyl groups, a hydroxyimino functional group, and two sulfonate groups attached to a fluorene core.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 9,9-dihydroxy-9H-fluorene-2,7-disulfonic acid with 2-naphthylamine under suitable conditions.
Reaction Conditions: The reaction typically occurs in an acidic medium, such as concentrated sulfuric acid, at elevated temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using similar principles.
Análisis De Reacciones Químicas
Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions
Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its optical properties, solubility, and stability for potential use in organic electronics, sensors, and luminescent materials.
Biology: Its fluorescent properties make it useful for labeling biomolecules and cellular imaging.
Medicine: Investigations explore its potential as a drug delivery vehicle or diagnostic probe.
Industry: Applications include OLEDs, photovoltaics, and chemical sensors.
Mecanismo De Acción
- The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
Comparación Con Compuestos Similares
Similar Compounds: Other anthracene derivatives, such as 2,6-di(2-naphthyl)anthracene and 2,6-di(1-naphthyl)anthracene, share structural features but differ in substitution patterns.
Uniqueness: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate’s specific arrangement of functional groups sets it apart from related compounds.
Propiedades
Fórmula molecular |
C33H21NO7S2 |
|---|---|
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H |
Clave InChI |
KLLXAZIVRXBUDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11994116.png)
![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)
![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
